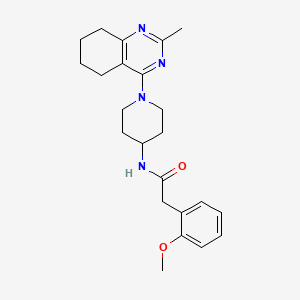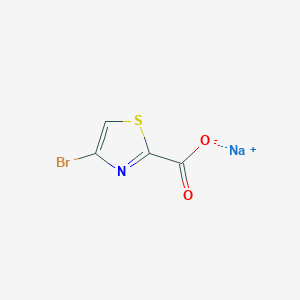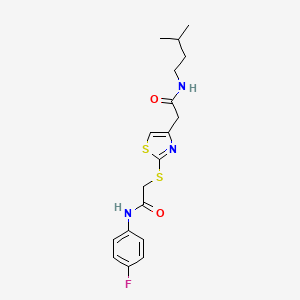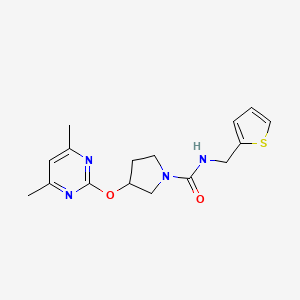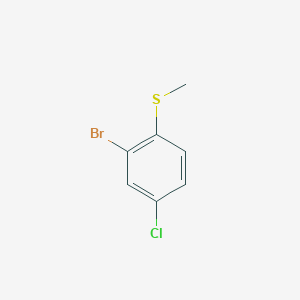![molecular formula C16H12ClFN2O3S2 B2926260 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide CAS No. 895467-26-2](/img/structure/B2926260.png)
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups. It has a propanamide backbone, with a 4-chlorophenylsulfonyl group attached to one of the carbons and a 4-fluorobenzo[d]thiazol-2-yl group attached to the nitrogen of the amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The chlorophenylsulfonyl and fluorobenzo[d]thiazol-2-yl groups would likely have significant impacts on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely make it relatively stable, but also potentially reactive under certain conditions .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Applications
Research indicates that derivatives of this compound have shown promise as inhibitors of tumor-associated isozymes, such as carbonic anhydrase IX, suggesting potential applications as antitumor agents. These compounds exhibit inhibition constants in the nanomolar range, indicating potent inhibitory activity. The detailed study on carbonic anhydrase inhibitors highlights the synthesis of mono/dihalogenated sulfanilamides and aminobenzolamides, revealing their potential as antitumor agents due to their inhibitory effects on the carbonic anhydrase IX isozyme, a target for cancer therapy (Ilies et al., 2003).
Antiviral Activity
Sulfonamide derivatives, including those related to the specified compound, have been synthesized and tested for their antiviral properties. One study demonstrated that certain synthesized sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives of a compound closely related to the specified chemical structure was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment, demonstrating their potential in this therapeutic area (Rehman et al., 2018).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, related to the chemical structure , have been synthesized and shown to exhibit effective antimicrobial and antiproliferative activities. These compounds were found to be potent against various human cell lines, including lung and liver carcinoma cells, highlighting their potential in treating infections and cancer (Abd El-Gilil, 2019).
Advanced Material Science Applications
Derivatives of the specified compound have also found applications in material science, particularly in the synthesis of high-performance polymers. For example, the synthesis of aromatic poly(imide amide benzimidazole) copolymers incorporating sulfonamide groups has been reported. These copolymers exhibit high thermal stability and solubility in various solvents, making them suitable for advanced material applications (Wang & Wu, 2003).
Wirkmechanismus
Mode of Action
Compounds with similar structures have been found to exhibit certain photophysical phenomena . These compounds have been characterized by NMR and high-resolution mass spectrometry, and they have shown good thermal and electrochemical stability .
Biochemical Pathways
It’s worth noting that similar compounds have been used as luminescent materials . The excited state intramolecular proton transfer (ESIPT) properties of these compounds result in green emission in solution and solid films .
Result of Action
Similar compounds have shown significant blue-shifted and enhanced emission after coordination with difluoroboron complexes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the ESIPT reaction of similar compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action may be influenced by the polarity of its environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYFJLBMUCMIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)


![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)


![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)
